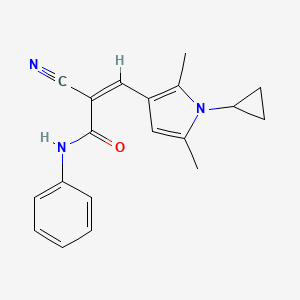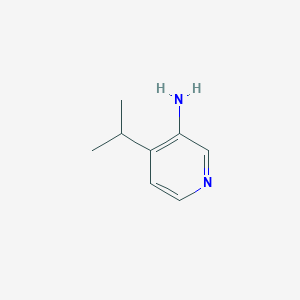
3-Pyridinamine, 4-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-Pyridinamine, 4-(1-methylethyl)-" is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The studies on pyridine derivatives have led to the synthesis of various fused polycyclic structures and the exploration of their chemical properties and reactions .
Synthesis Analysis
The synthesis of pyridine derivatives often involves multi-component reactions that can be facilitated by different conditions. For instance, a three-component regioselective reaction involving 5-amino-3-methyl-1H-pyrazole, 2H-indene-1,3-dione, and arylaldehydes under ultrasound irradiation has been used to obtain fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines with excellent yields . Additionally, the synthesis of 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone demonstrates the versatility of pyridine derivatives in forming complex fused systems .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be elucidated using techniques such as NMR spectroscopy and theoretical calculations. For example, the structures of 3-phenylpyrazolo(4,3-c)pyridine and its derivatives were determined by detailed 1H and 13C NMR analysis, supported by theoretical calculations . The importance of tautomerism in these compounds was highlighted, with the predominance of certain tautomeric forms .
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions that lead to the formation of complex structures. The reaction of 4-hydroxy-6-methyl-2-pyridone with different reagents results in the formation of 4H-pyrano[3,2-c]pyridines or 3,3'-benzylidenebis(4-hydroxy-6-methyl-2(1H)-3-pyridinone)s, depending on the reagents used . The reactivity of these compounds under different conditions showcases the rich chemistry of pyridine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the ionic reaction products of iodine with various substituted pyridines in a polyethylene matrix have been identified, revealing insights into the alignment and aggregation behavior of these compounds in polymers . Single crystal X-ray diffraction studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones have provided detailed information on crystal structures, bond lengths, and angles, which are crucial for understanding the properties of these compounds .
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
Activation of C(sp2)−H Bonds : The hexahydride complex OsH6(PiPr3)2 reacts with 2-vinylpyridine, involving the β- and γ-positions of the pyridine ring. This demonstrates the potential of 3-Pyridinamine, 4-(1-methylethyl)- in complex chemical reactions, particularly in organometallic chemistry (Barrio, Esteruelas, & Oñate, 2004).
Cognition-Enhancing Properties : 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, a compound related to 3-Pyridinamine, 4-(1-methylethyl)-, demonstrates positive effects in rodent and primate models of cognitive enhancement (Lin et al., 1997).
Environmental and Biological Applications
Sonochemical Degradation : Research on the sonochemical degradation of 3-methyl pyridine (3MP), a related compound, suggests potential environmental applications for 3-Pyridinamine derivatives in pollution mitigation (Daware & Gogate, 2020).
Oxyfunctionalization using Burkholderia sp. : Burkholderia sp. MAK1 can convert different pyridin-2-amines into their 5-hydroxy derivatives, indicating biotechnological uses in synthesizing intermediates for pharmaceuticals (Stankevičiūtė et al., 2016).
Anxiolytic Activity : Certain derivatives of 3-Pyridinamine show potential as anxiolytic agents, contributing to the exploration of new pharmaceuticals (Cosford et al., 2003).
Sustained Delivery of Medicinal Compounds : The dihydropyridine carrier system demonstrates the potential of pyridine derivatives in delivering drugs to target areas like the brain, suggesting applications in treating neurological disorders (Palomino, Kessel, & Horwitz, 1989).
Material Science and Corrosion Studies
- Corrosion Inhibition on Copper : Aryl pyrazolo pyridine derivatives, closely related to 3-Pyridinamine, have been studied for their corrosion inhibition properties on copper, indicating potential in material science (Sudheer & Quraishi, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
4-propan-2-ylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(2)7-3-4-10-5-8(7)9/h3-6H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHNYMRENKHHMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinamine, 4-(1-methylethyl)- | |
CAS RN |
1337991-84-0 |
Source


|
| Record name | 4-(propan-2-yl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-Pyridinyl)-2-pyrimidinyl]benzenol](/img/structure/B3012248.png)
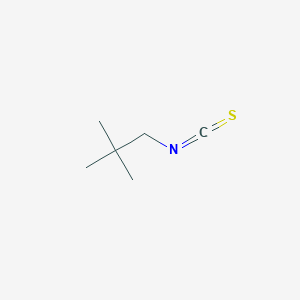
![N-(2-chlorobenzyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3012253.png)

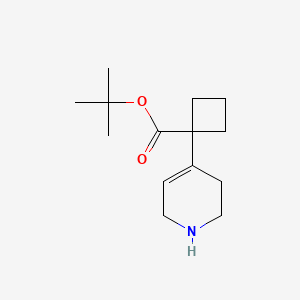
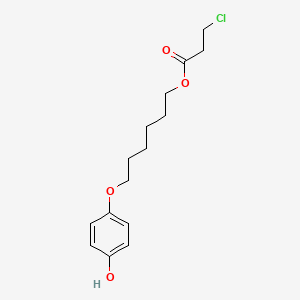
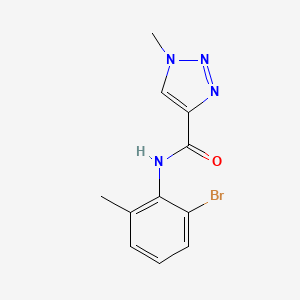

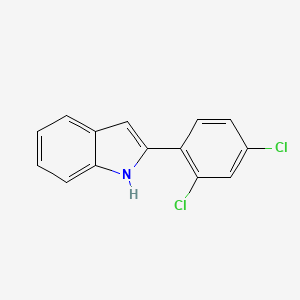
![N-phenyl-N-propan-2-yl-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3012263.png)
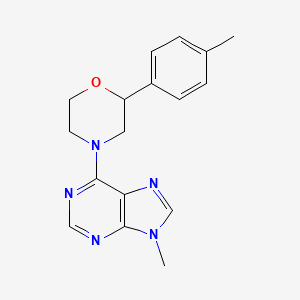
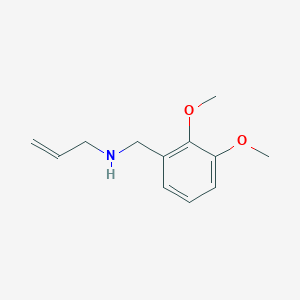
![N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide](/img/structure/B3012266.png)
